molecular formula C13H15N5O B2901773 N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine CAS No. 332074-04-1

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine

Cat. No. B2901773
CAS RN: 332074-04-1
M. Wt: 257.297
InChI Key: VPUDVJOHRCQMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine (NDPHG) is an organic compound with a guanidine group at the end of a phenyl ring. It is a novel compound that has been studied for its potential applications in scientific research. NDPHG has been studied for its various biochemical and physiological effects, its synthesis methods, and its potential applications in laboratory experiments.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of oxidative stress on cells and tissues. N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has also been used to study the effects of various drugs on the body and to study the effects of different types of radiation on cells and tissues. N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has also been used to study the effects of various environmental factors on the body.

Mechanism of Action

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has been found to act as an antioxidant, scavenging free radicals and protecting cells and tissues from oxidative damage. N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has also been found to act as an anti-inflammatory agent, reducing inflammation in the body. N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has also been found to act as an anti-cancer agent, inhibiting the growth of cancer cells. N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has also been found to act as an anti-fungal agent, inhibiting the growth of fungi.
Biochemical and Physiological Effects
N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress, reduce inflammation, inhibit the growth of cancer cells, and inhibit the growth of fungi. N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has also been found to have positive effects on the immune system, improving the body’s ability to fight off infections and diseases. N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has also been found to have positive effects on the cardiovascular system, improving heart health and reducing the risk of heart disease.

Advantages and Limitations for Lab Experiments

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has several advantages and limitations for laboratory experiments. One of the main advantages is that N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine is relatively easy to synthesize, making it an ideal tool for scientific research. Another advantage is that N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine is relatively inexpensive, making it a cost-effective tool for laboratory experiments. One of the main limitations is that N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine is not as stable as some other compounds, making it difficult to store for long periods of time.

Future Directions

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine has several potential future directions. One potential future direction is to further explore the effects of N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine on the immune system, specifically its ability to improve the body’s ability to fight off infections and diseases. Another potential future direction is to further explore the effects of N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine on the cardiovascular system, specifically its ability to improve heart health and reduce the risk of heart disease. Additionally, further research could be done to explore the potential applications of N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine in the treatment of various diseases and conditions.

Synthesis Methods

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine is synthesized through a multi-step process. The first step involves the reaction of 4,6-dimethylpyrimidin-2-amine with 4-hydroxybenzaldehyde in the presence of a base to form the Schiff base. This Schiff base is then reduced with sodium borohydride to form N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine. This method of synthesis has been found to be efficient and cost-effective for the production of N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine.

properties

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-1-(4-hydroxyphenyl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-3-5-11(19)6-4-10/h3-7,19H,1-2H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUDVJOHRCQMCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine

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